molecular formula C10H10BrClN2S B13548809 1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]methanaminehydrochloride

1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]methanaminehydrochloride

Cat. No.: B13548809
M. Wt: 305.62 g/mol
InChI Key: OJDWZOAIMNMPDE-UHFFFAOYSA-N
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Description

1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]methanaminehydrochloride is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromophenyl group attached to the thiazole ring, making it a significant molecule in various scientific research fields due to its unique properties .

Preparation Methods

The synthesis of 1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]methanaminehydrochloride typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclocondensation of α-haloketones with thioamides.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction where a bromophenyl halide reacts with the thiazole ring.

    Formation of Methanamine: The methanamine group is introduced through a reductive amination process.

    Hydrochloride Formation: Finally, the compound is converted into its hydrochloride salt form by reacting with hydrochloric acid.

Industrial production methods often involve optimizing these steps to ensure high yield and purity, using catalysts and controlled reaction conditions to facilitate the process.

Chemical Reactions Analysis

1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]methanaminehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the bromine atom.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]methanaminehydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]methanaminehydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]methanaminehydrochloride can be compared with other thiazole derivatives:

Properties

Molecular Formula

C10H10BrClN2S

Molecular Weight

305.62 g/mol

IUPAC Name

[2-(4-bromophenyl)-1,3-thiazol-5-yl]methanamine;hydrochloride

InChI

InChI=1S/C10H9BrN2S.ClH/c11-8-3-1-7(2-4-8)10-13-6-9(5-12)14-10;/h1-4,6H,5,12H2;1H

InChI Key

OJDWZOAIMNMPDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(S2)CN)Br.Cl

Origin of Product

United States

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